
Apoptosis inducer 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptosis inducer 17 is a hybrid molecule composed of curcumin and piperlongumine. This compound is known for its ability to induce apoptosis, or programmed cell death, in cancer cells. It achieves this by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to cell cycle arrest and apoptosis in lung cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 17 involves the conjugation of curcumin and piperlongumine. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the hybrid molecule. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Apoptosis inducer 17 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Apoptosis inducer 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of apoptosis and to develop new synthetic methods for hybrid molecules.
Biology: It is used to investigate the cellular pathways involved in apoptosis and to identify potential targets for cancer therapy.
Medicine: It has potential therapeutic applications in the treatment of cancer, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: It can be used in the development of new anticancer drugs and in the production of research reagents for studying apoptosis.
Mecanismo De Acción
Apoptosis inducer 17 exerts its effects by activating the JNK signaling pathway. This pathway involves the phosphorylation of JNK, which in turn activates downstream targets such as c-Jun and activating transcription factor-2 (ATF-2). These transcription factors then promote the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Curcumin: A natural compound with anti-inflammatory and anticancer properties.
Piperlongumine: A natural compound known for its ability to induce oxidative stress and apoptosis in cancer cells.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Thapsigargin: An endoplasmic reticulum stressor that induces apoptosis by disrupting calcium homeostasis.
Uniqueness: Apoptosis inducer 17 is unique in that it combines the properties of curcumin and piperlongumine, resulting in a hybrid molecule with enhanced apoptotic activity. This makes it a promising candidate for further research and development as an anticancer agent.
Propiedades
Fórmula molecular |
C25H27NO7 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)12-18-6-5-11-26(25(18)29)23(28)10-8-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+ |
Clave InChI |
XWYNUWVEPGDSIQ-KWKAUDIHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


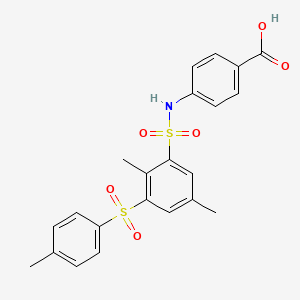
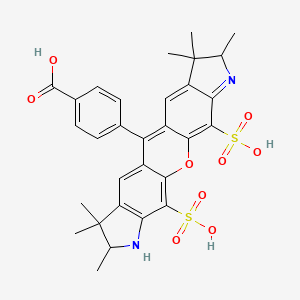
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

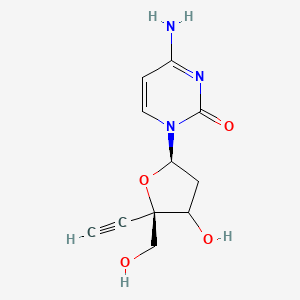
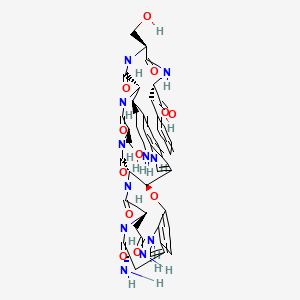
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)


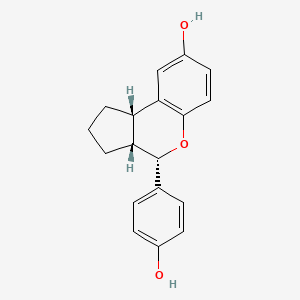
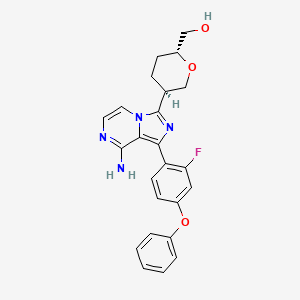

![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
